molecular formula C23H35N3O B1664365 Actisomide CAS No. 96914-39-5

Actisomide

Cat. No. B1664365
CAS RN: 96914-39-5
M. Wt: 369.5 g/mol
InChI Key: QAHRRCMLXFLZTF-FYYLOGMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Actisomide is an antiarrhythmic drug that is made from disopyramide . It was initially developed by Pfizer Inc .


Molecular Structure Analysis

Actisomide has a molecular formula of C23H35N3O and a molar mass of 369.553 g·mol−1 . It has 2 defined stereocentres . The structure contains a total of 64 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 amidine derivative, and 2 tertiary amines (aliphatic) .

Scientific Research Applications

Integration with Modern Computational Tools

Actisomide's application in scientific research includes the integration of modern computational tools with legacy scientific applications. This integration enhances and extends the functionalities of these applications, as seen in the case of nuclear fusion applications. The use of Python programming language for interface development with legacy codes developed in FORTRAN is a notable example. This methodology accelerates the research process, making it more efficient for both experienced and novice users in the scientific community (Aggarwal & Shingala, 2020).

Use in Radioisotope Drug Research and Development

Radioisotopes play a significant role in pharmaceutical research and development (R&D), especially in non-clinical and clinical studies for developing compounds for various therapeutic areas. Actisomide may be involved in improving understanding of pathophysiology, developing robust animal models, and applying biomarkers. Its potential use in pharmacokinetic and pharmacodynamic models, and in non-invasive techniques like positron emission tomography (PET), is particularly noteworthy in early-stage drug development (Miyoshi, Mitsuoka, Nishimura, & Veltkamp, 2011).

Actigraphy in Sleep Research

Actigraphy, closely related to actisomide, is increasingly used in sleep research and clinical care for patients with sleep and circadian rhythm abnormalities. It provides an accurate estimate of sleep patterns and is a valuable tool in the evaluation of various sleep disorders. This technology has been instrumental in characterizing sleep patterns, especially in populations where traditional sleep monitoring is challenging (Morgenthaler et al., 2007).

Nanoengineering for Optical Control

Actisomide's applications extend into the realm of nanoengineering. It includes the modification of proteins with photoisomerizable tethered ligands, enhancing their sensitivity to light. This advancement is revolutionizing biological research by allowing noninvasive manipulation of biological processes with high spatiotemporal resolution, which is significant for various research applications, including drug design and development (Gorostiza & Isacoff, 2008).

Adoptive Cell Therapy in Cancer Treatment

Adoptive cell therapy (ACT), which may involve actisomide, is a highly personalized cancer therapy that uses immune cells with direct anticancer activity. This form of therapy, using genetically engineered lymphocytes, has shown promise in treating melanoma and is being explored for treating common epithelial cancers. The ability to target cancer cells effectively while minimizing toxicity is a critical focus of this research (Rosenberg & Restifo, 2015).

properties

IUPAC Name

(4R,4aR)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-17(2)25(18(3)4)16-14-23(20-11-7-6-8-12-20)21-13-9-10-15-26(21)19(5)24-22(23)27/h6-8,11-12,17-18,21H,9-10,13-16H2,1-5H3/t21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHRRCMLXFLZTF-FYYLOGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(C2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)[C@]([C@@H]2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026019
Record name Actisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actisomide

CAS RN

96914-39-5
Record name Actisomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96914-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actisomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096914395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTISOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJQ29N87NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actisomide
Reactant of Route 2
Actisomide
Reactant of Route 3
Actisomide
Reactant of Route 4
Actisomide
Reactant of Route 5
Reactant of Route 5
Actisomide
Reactant of Route 6
Reactant of Route 6
Actisomide

Citations

For This Compound
54
Citations
S Garthwaite, C Cook, D Semler… - Cardiovascular Drug …, 1989 - Wiley Online Library
Actisomide (SC-36602) is a chemically novel antiarrhythmic drug that blocks sodium channels in a manner similar to lidocaine and mexiletine. In preclinical studies, actisomide was …
Number of citations: 4 onlinelibrary.wiley.com
CS Cook, LF Rozek, J Stolzenbach, S Anderson… - Pharmaceutical …, 1993 - Springer
… to species-dependent absorption of actisomide, and not to … actisomide in the rat and its in vitro uptake in CaCo-2 cells were pH dependent. The higher systemic availability of actisomide …
Number of citations: 20 link.springer.com
MA Malesker, SM Mohiuddin, CJ Destache, A Stoysich… - 1991 - journals.sagepub.com
The pharmacokinetics and tolerance of actisomide (SC-36602) were determined following intravenous doses of 2.1, 4.2, and 8.4 mg/kg infused over five hours. Plasma concentrations …
Number of citations: 2 journals.sagepub.com
CS Cook, LF Rozek, J Hribar, GL Schoenhard… - European journal of …, 1992 - Springer
The metabolism of actisomide, a novel antiarrhythmic agent, was studied in the dog, monkey and man and was found to be more extensive in the monkey than in the dog or man. The …
Number of citations: 6 link.springer.com
I Mahmood - Journal of pharmacy and pharmacology, 1999 - academic.oup.com
… The pharmacokinetic parameters of cefpiramide, actisomide, … predict clearance satisfactorily for actisomide, troglitazone, … constant approach (except for actisomide). The results of this …
Number of citations: 64 academic.oup.com
CS Cook, SJ McDonald, A Karim - Xenobiotica, 1993 - Taylor & Francis
… The new anti-arrhythmic agents disobutamide, actisomide and bidisomide were structurally similar to disopyramide but differed significantly in physicochemical characteristics (eg pKa …
Number of citations: 23 www.tandfonline.com
I Mahmood, K Goteti - Xenobiotica, 2012 - Taylor & Francis
The main objective of this work is to evaluate three methods to predict concentration-time data of drugs in humans in a multi-compartment system using animal pharmacokinetic …
Number of citations: 8 www.tandfonline.com
JM McKenney, JT Wight Jr, GM Katz, RP Goodman - 1991 - journals.sagepub.com
… et l'innocuite de 2.1,4.2et 8.4 mg/kg d'actisomide infuse sur une periode de cinq heures. Les … Seule l'infusion de 8.4 mg/kg d'actisomide augmenta l'intervalle QRS de 20 pour cent. Des …
Number of citations: 3 journals.sagepub.com
V Karalis, P Macheras - Pharmaceutical research, 2002 - Springer
Purpose. (i) Evaluate the predictive performance of the fractal volume of drug distribution, v f , (Pharm. Res.18, 1056, 2001), (ii) develop the concept of the fractal clearance, CL f , which …
Number of citations: 32 link.springer.com
I Mahmood, JD Balian - Xenobiotica, 1996 - Taylor & Francis
1. The interspecies scaling approach to predict clearance in humans from animal data was tested for a wide variety of drugs. 2. Three different methods were utilized to generate plots to …
Number of citations: 293 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.